Tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate
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Description
Tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods, and its mechanism of action is still being investigated. In
Scientific Research Applications
Chemical Synthesis and Organic Reactions
Silylmethyl-Substituted Aziridine and Azetidine as Masked Dipoles
Silylmethyl-substituted aziridine and azetidine, related to tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate, engage efficiently in reactions with nitriles and carbonyl substrates. This process generates imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of azetidines in organic synthesis. Additionally, azetidine can rearrange to the pyrrolidine skeleton, demonstrating the potential for structural diversity in synthetic chemistry (Yadav & Sriramurthy, 2005).
Novel Bifunctional Compounds
Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to this compound. These compounds are instrumental for further selective derivation, offering a gateway to novel compounds that explore chemical spaces complementary to traditional piperidine ring systems (Meyers et al., 2009).
Medicinal Chemistry and Drug Design
Protected 3-Haloazetidines as Building Blocks
The synthesis and utilization of protected 3-haloazetidines, including derivatives of this compound, have been highlighted as key building blocks in medicinal chemistry. These intermediates facilitate the rapid and diversified synthesis of azetidine-3-carboxylic acids, underpinning the importance of azetidines in the development of pharmaceuticals (Ji, Wojtas, & Lopchuk, 2018).
Boc-Protected Amines via Curtius Rearrangement
A study involving the synthesis of tert-butyl carbamates through a Curtius rearrangement, which is a relevant reaction for the manipulation of azetidine-based compounds, showcases an efficient method for the formation of protected amines. This method is compatible with various substrates, highlighting the synthetic utility of azetidine derivatives in preparing protected amino acids for pharmaceutical applications (Lebel & Leogane, 2005).
properties
IUPAC Name |
tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-8(7-14)4-5-12-13-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUWLDZCGSJGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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